Foreword: Navigating the Landscape of Fluorinated Benzonitriles
Foreword: Navigating the Landscape of Fluorinated Benzonitriles
An In-Depth Technical Guide to 3-Fluoro-5-(trichloromethyl)benzonitrile and its Trifluoromethyl Analog for Advanced Research
In the realm of medicinal chemistry, agrochemical science, and materials research, the strategic incorporation of fluorine-containing moieties onto aromatic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine and its substituents can profoundly influence a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides a comprehensive technical overview of 3-Fluoro-5-(trichloromethyl)benzonitrile, a compound of interest for synthetic chemists. Given the limited availability of detailed experimental data for this specific molecule, we extend our analysis to its close and more extensively studied analog, 3-Fluoro-5-(trifluoromethyl)benzonitrile. This comparative approach is intended to provide researchers, scientists, and drug development professionals with a broader and more practical understanding of this class of compounds, enabling informed decisions in experimental design and synthesis.
Part 1: 3-Fluoro-5-(trichloromethyl)benzonitrile
Physicochemical Properties
3-Fluoro-5-(trichloromethyl)benzonitrile is a halogenated aromatic nitrile. The presence of both a fluorine atom and a trichloromethyl group on the benzonitrile framework suggests a molecule with distinct electronic and steric properties. Below is a summary of its key physicochemical data.
| Property | Value | Source |
| CAS Number | 1121586-25-1 | ChemScene |
| Molecular Formula | C₈H₃Cl₃FN | ChemScene |
| Molecular Weight | 238.47 g/mol | ChemScene |
| Purity | ≥98% | ChemScene |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene |
| LogP | 3.52 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene |
Proposed Synthesis: A Mechanistic Approach via the Sandmeyer Reaction
The proposed synthesis commences with a suitable precursor, 3-Amino-5-fluorobenzotrichloride. This starting material can either be sourced commercially or synthesized from a commercially available nitro compound through a standard reduction protocol.
Caption: Proposed synthesis of 3-Fluoro-5-(trichloromethyl)benzonitrile via the Sandmeyer reaction.
Step 1: Diazotization of 3-Amino-5-fluorobenzotrichloride
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 1 equivalent of 3-Amino-5-fluorobenzotrichloride in a suitable acidic medium (e.g., 3M HCl).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Sandmeyer Cyanation
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-5-(trichloromethyl)benzonitrile.
Predicted Spectroscopic Data
In the absence of experimental spectra, the following table outlines the predicted spectroscopic characteristics for 3-Fluoro-5-(trichloromethyl)benzonitrile based on its structure and known data for similar compounds.
| Technique | Predicted Signature |
| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR | Signals for the nitrile carbon (δ ~115-120 ppm), the carbon bearing the CCl₃ group (δ ~90-100 ppm), and aromatic carbons (δ ~110-140 ppm), with C-F coupling observed for carbons near the fluorine atom. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons. |
| IR (Infrared) | Characteristic absorption for C≡N stretching (~2230 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. |
Part 2: A Comparative Analysis: 3-Fluoro-5-(trifluoromethyl)benzonitrile
The trifluoromethyl analog of the topic compound is a widely studied and commercially available building block in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[9] Its properties and reactivity offer valuable insights for researchers working with related fluorinated benzonitriles.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 149793-69-1 | |
| Molecular Formula | C₈H₃F₄N | |
| Molecular Weight | 189.11 g/mol | |
| Boiling Point | 179.9±35.0 °C (Predicted) | |
| Density | 1.35 g/cm³ | |
| Refractive Index | 1.446 | |
| Flash Point | 65°C (149°F) | |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | |
| Appearance | Clear colorless oil |
Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile
A common synthetic route to this compound involves the dehydration of the corresponding aldoxime.[10]
Caption: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile from the corresponding benzaldehyde.
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To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride in a suitable solvent, an aqueous solution of sodium carbonate is added.
-
The reaction is maintained at a controlled temperature (e.g., 70-75°C) for a specified period (e.g., 30 minutes) to form the aldoxime.[10]
-
The intermediate aldoxime is then subjected to dehydration conditions to yield the final benzonitrile product.
Spectroscopic Data
| Technique | Observed Signature | Source |
| ¹H NMR | Aromatic protons with characteristic splitting patterns due to H-H and H-F coupling. | |
| ¹³C NMR | Signals corresponding to the nitrile, trifluoromethyl, and aromatic carbons, with observable C-F coupling. | |
| ¹⁹F NMR | A singlet for the CF₃ group and a multiplet for the aromatic fluorine. | |
| IR (Infrared) | Available through the NIST Chemistry WebBook. | |
| Mass Spec (MS) | Electron ionization mass spectrum available from the NIST Chemistry WebBook. |
Applications and Research Relevance
3-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable building block due to the combined effects of the fluorine and trifluoromethyl substituents.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[9] The fluorinated groups can enhance metabolic stability and cell permeability.[2][9]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, where the fluorinated structure can lead to increased efficacy.[9]
-
Materials Science: The unique properties imparted by the fluoro groups make it a candidate for the development of advanced polymers and materials.
The nitrile group itself is a versatile functional handle that can participate in various chemical transformations and can act as a key binding element in drug-target interactions.[11]
Safety and Handling
As with all organofluorine compounds, appropriate safety precautions must be taken when handling 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[10]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-5-(trichloromethyl)benzonitrile represents an intriguing synthetic target with potential applications stemming from its unique combination of functional groups. While detailed experimental data remains limited, established synthetic methodologies such as the Sandmeyer reaction provide a clear path for its preparation. The comparative analysis with the well-documented 3-Fluoro-5-(trifluoromethyl)benzonitrile underscores the significant impact of the choice of halogenated methyl group on the properties and applications of these valuable benzonitrile derivatives. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this and related classes of fluorinated compounds.
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